molecular formula C20H22N2O6S B12484656 N-(3-acetylphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide

N-(3-acetylphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide

Cat. No.: B12484656
M. Wt: 418.5 g/mol
InChI Key: PRFTXAUNVVMOHN-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a morpholine ring, and an acetylphenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3-acetylphenylboronic acid with 4-methoxybenzenesulfonyl chloride in the presence of a base to form an intermediate product. This intermediate is then reacted with morpholine-4-carbonyl chloride under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group yields carboxylic acids, while reduction of the sulfonamide group produces amines .

Scientific Research Applications

N-(3-acetylphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H22N2O6S

Molecular Weight

418.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide

InChI

InChI=1S/C20H22N2O6S/c1-14(23)15-4-3-5-16(12-15)21-29(25,26)17-6-7-19(27-2)18(13-17)20(24)22-8-10-28-11-9-22/h3-7,12-13,21H,8-11H2,1-2H3

InChI Key

PRFTXAUNVVMOHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3

Origin of Product

United States

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